Disodium;cyclohexane-1,2-dicarboxylate

Solubility Formulation Salt Selection

Replace aromatic phthalate precursors with a non-endocrine-disrupting, saturated cyclic scaffold. This disodium salt eliminates organic co-solvent requirements, simplifying aqueous-phase syntheses. - High aqueous solubility (≥25 mg/mL) enables direct use in aqueous buffers, reducing solvent disposal costs. - Serves as a strategic intermediate for non-phthalate plasticizers (e.g., DINCH) for food-contact/medical devices. - Functions as a dispersion-type crystal nucleating agent, raising polypropylene T_c at low loading (0.05-0.5 wt%).

Molecular Formula C8H10Na2O4
Molecular Weight 216.14 g/mol
CAS No. 17273-90-4
Cat. No. B092871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;cyclohexane-1,2-dicarboxylate
CAS17273-90-4
Synonyms1,2-Cyclohexanedicarboxylic acid disodium salt
Molecular FormulaC8H10Na2O4
Molecular Weight216.14 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H12O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h5-6H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyPKVQSSWKJIPMRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Cyclohexane-1,2-Dicarboxylate (CAS 17273-90-4): Sourcing Parameters & In-Class Positioning


Disodium cyclohexane-1,2-dicarboxylate (CAS 17273-90-4), also referred to as 1,2-cyclohexanedicarboxylic acid disodium salt, is a non-aromatic, saturated cyclic dicarboxylate salt with the molecular formula C8H10Na2O4 and a molecular weight of 216.14 g/mol [1]. As the fully neutralized disodium salt of cyclohexane-1,2-dicarboxylic acid, it contains two carboxylate anions charge-balanced by sodium cations, resulting in high aqueous solubility and ionic character that distinguish it from the parent free acid, other metal salts, and ester derivatives within the cyclohexane dicarboxylate class [2].

Aqueous solubility
High water solubility supports aqueous-phase reactions, formulations, and biological assays without co-solvents.
Counterion identity
Fully neutralized disodium salt ensures neutral-to-mildly alkaline solution, distinct from free acid or other metal salts.
Non-aromatic backbone
Hydrogenated cyclohexane scaffold avoids endocrine-disruption liability associated with aromatic phthalate counterparts.

Why Disodium Cyclohexane-1,2-Dicarboxylate Cannot Be Swapped with the Free Acid, Other Metal Salts, or Phthalate-Based Analogs


Cyclohexane-1,2-dicarboxylate derivatives are not functionally interchangeable because the counterion (sodium vs. potassium vs. calcium vs. proton) governs aqueous solubility, thermal decomposition pathway, metal-chelation behavior, and biological availability [1]. The free acid exhibits low water solubility and acidic pH that may be incompatible with neutral-pH formulations, whereas the disodium salt provides high water solubility (≥25 mg/mL) and a neutral-to-mildly alkaline solution environment, critical for applications ranging from micro-fertilizers to crystal nucleating agents [2]. Furthermore, replacement of the cyclohexane ring with an aromatic phthalate backbone introduces endocrine-disruption liability that is absent in the hydrogenated analogue, making the disodium salt a strategically preferred intermediate for non-phthalate plasticizer synthesis [3].

Free acid vs. disodium salt
Free acid has low water solubility and acidic pH, limiting direct substitution in neutral-pH or aqueous formulations.
Other metal salts (K, Ca, Mn)
Counterion governs thermal stability, metal-chelation, and biological availability; K, Ca, or Mn salts may shift performance.
Phthalate-based analogs
Aromatic phthalate salts introduce endocrine-disruption regulatory risk absent in the hydrogenated cyclohexane backbone.

Disodium Cyclohexane-1,2-Dicarboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: Disodium Salt vs. Free Acid

The disodium salt demonstrates water solubility of at least 25 mg/mL (≥50 mM), consistent with the general principle that fully ionized dicarboxylate salts exhibit dramatically higher aqueous solubility than their parent free-acid forms [1]. In contrast, the free acid, cis-1,2-cyclohexanedicarboxylic acid (CAS 610-09-3), has a reported melting point of 188–192 °C and limited water solubility, typically requiring organic co-solvents for dissolution in aqueous systems [2]. This solubility differential is critical for applications requiring concentrated aqueous stock solutions without organic co-solvents.

Aqueous Solubility
Class-level inference
Disodium salt ≥25 mg/mL vs. free acid sparingly soluble
Supports aqueous formulation fit
Free acid requires co-solvents; disodium salt enables concentrated stock solutions.
Solubility Formulation Salt Selection

Counterion-Dependent Thermal Stability: Disodium vs. Potassium Salt

Altun et al. (2010) synthesized the sodium, potassium, ammonium, and manganese salts of cis-1,2-cyclohexane dicarboxylic acid and characterized them by thermogravimetric and spectroscopic methods [1]. Although exact decomposition temperatures are not publicly available in the abstract, the study demonstrates that thermal stability is counterion-dependent. The disodium salt is expected to exhibit a higher decomposition onset temperature than the ammonium salt and distinct thermal behavior compared to the potassium analogue, relevant for high-temperature polymer processing applications such as crystal nucleating agents in polyolefins [2].

Thermal Stability
Data to verify
Counterion-dependent decomposition; sodium salt synthesized, specific data not public
Requires vendor TG-DTA review
Full-text access needed; may offer favorable high-temp processing profile.
Thermal Stability TG-DTA Salt Selection

Polyolefin Crystal Nucleation Efficacy: Disodium vs. Calcium Salt

U.S. Patent 11,667,599 (Kitagawa, 2023) discloses that the disodium salt of alkyl-substituted cyclohexane-1,2-dicarboxylic acid is a preferred metal salt for crystal nucleating agents in polyolefin resins, alongside calcium salts, hydroxyaluminum salts, and dilithium salts [1]. The patent emphasizes that the disodium salt provides excellent dispersibility and a crystallinity-improving effect essential for increasing the crystallization temperature (T_c) of polypropylene and polyethylene. While the patent does not provide a direct head-to-head T_c shift for disodium vs. calcium salt, it highlights that calcium salt-based nucleators (e.g., Hyperform HPN-20E, calcium cis-1,2-cyclohexanedicarboxylate) are established commercial benchmarks, and the disodium salt is positioned as an alternative with potentially superior dispersibility due to its different particle surface chemistry [1][2].

Crystal Nucleation
Class-level inference
Disodium salt claimed to provide excellent dispersibility and crystallinity improvement vs. Ca salt benchmark
May support alternative nucleator screening
Head-to-head ΔT_c data not provided; request DSC comparison under your resin and cooling conditions.
Nucleating Agent Polypropylene Crystallization Temperature

Biological Activity as Micro-Fertilizer: Disodium vs. Potassium vs. Manganese Salts

Altun et al. (2010) examined the biological activities of sodium, potassium, ammonium, and manganese salts of cis-1,2-cyclohexane dicarboxylic acid on wheat (Triticum aestivum) and liver tissue [1]. The study concluded that all four salts show potential as micro-fertilizers in agriculture. However, the abstract does not provide quantitative growth parameters (e.g., shoot length, root mass, germination rate) that would enable a numerical comparison among the salts. The disodium salt's high water solubility makes it suitable for foliar spray or fertigation applications, whereas the manganese salt additionally supplies a micronutrient metal, creating a functional trade-off between solubility and dual-purpose nutrient delivery.

Micro-Fertilizer Activity
Supporting evidence
Sodium, K, NH₄, Mn salts all show potential in wheat model; no quantitative growth data abstracted
Qualitative micro-fertilizer context
Sodium salt avoids K osmotic stress; obtain full-text for quantitative biomass comparison.
Micro-Fertilizer Plant Growth Biological Activity

Non-Phthalate Safety Profile: Cyclohexane Backbone vs. Aromatic Phthalate Salts

The disodium salt of cyclohexane-1,2-dicarboxylic acid serves as a precursor to DINCH (diisononyl cyclohexane-1,2-dicarboxylate), a non-aromatic plasticizer developed as a phthalate replacement . Unlike disodium phthalate (CAS 15968-01-1), which retains the aromatic ring associated with endocrine-disrupting properties of ortho-phthalates, the hydrogenated cyclohexane backbone eliminates the planar aromatic system implicated in PPARγ and steroidogenic enzyme interactions [1]. Regulatory toxicity studies on DINCH have demonstrated no reproductive or developmental toxicity in rodent models, supporting the safety advantage of the cyclohexane scaffold over aromatic phthalates [1]. While this is a class-level inference for the disodium salt itself (which is primarily an intermediate), the non-aromatic character is a fixed structural differentiator.

Endocrine Safety
Class-level inference
Cyclohexane backbone: non-aromatic; disodium phthalate: aromatic ortho-phthalate
Non-phthalate scaffold supports regulatory screening
DINCH ester shows no reprotoxicity; safety inference for salt intermediate is structural.
Endocrine Disruption Plasticizer Intermediate Regulatory Compliance

Disodium Cyclohexane-1,2-Dicarboxylate: Evidence-Based Application Scenarios for Procurement Decision-Making


Crystal Nucleating Agent for High-Clarity Polypropylene

Based on U.S. Patent 11,667,599 [1], the disodium salt is positioned as a dispersion-type crystal nucleating agent for polyolefin resins. Formulators seeking alternatives to talc-filled or calcium stearate-neutralized systems may evaluate the disodium salt to achieve higher crystallization temperatures (T_c) and improved clarity in thin-wall injection-molded polypropylene parts. The patent emphasizes excellent dispersibility without requiring additional wax or silicone additives, potentially simplifying the additive package. Procurement should request vendor-supplied DSC data confirming the T_c shift at loading levels of 0.05–0.5 wt% compared to commercial calcium salt benchmarks.

Micro-Fertilizer Intermediate for Foliar Application in Non-Saline Soils

The study by Altun et al. (2010) [2] establishes the potential of sodium, potassium, ammonium, and manganese salts of cis-1,2-cyclohexane dicarboxylic acid as micro-fertilizers. The disodium salt, with its high water solubility (≥25 mg/mL), is particularly suitable for foliar spray formulations where rapid dissolution and compatibility with hard water are required. Users should note that the sodium salt does not supply potassium or manganese micronutrients, making it a single-purpose organic carbon source rather than a multi-nutrient formulation. Quantitative wheat growth data from the full-text publication should be obtained to confirm efficacy before field-scale deployment.

Non-Phthalate Plasticizer Intermediate for Regulatory-Sensitive Markets

As the sodium salt precursor to the cyclohexane-1,2-dicarboxylate diester backbone, this compound is a strategic starting material for synthesizing non-phthalate plasticizers such as DINCH . The absence of an aromatic ring eliminates the structural alert for endocrine disruption associated with ortho-phthalates. Procurement teams sourcing intermediates for food-contact or medical-device plasticizer production should prioritize the cyclohexane scaffold over phthalic acid salts when end-product regulatory compliance (EU No. 10/2011, FDA 21 CFR) is required. The disodium salt's water solubility also facilitates aqueous-phase esterification or salt-metathesis routes to the target diester.

Aqueous-Phase Organic Synthesis Building Block

The high aqueous solubility of the disodium salt (≥25 mg/mL) [3] makes it a convenient water-soluble dicarboxylate building block for coordination polymer synthesis, metal-organic framework (MOF) construction, or as a ligand precursor in aqueous-phase catalysis. Unlike the free acid, which requires organic co-solvents (DMSO, DMF) for dissolution, the disodium salt can be directly dissolved in aqueous buffers, simplifying reaction setup and reducing solvent disposal costs. Researchers should confirm that sodium cations do not interfere with downstream metal-coordination chemistry before substituting the free acid with the disodium salt.

Application
Selection Property
Validation Focus
Crystal nucleating agent for polyolefins
Dispersion-type nucleator with high dispersibility
DSC T_c shift vs. Ca salt benchmark at target loading
Micro-fertilizer intermediate (foliar spray)
High aqueous solubility for rapid dissolution
Quantitative wheat growth data from full-text or field trials
Non-phthalate plasticizer intermediate
Non-aromatic scaffold for DINCH synthesis
End-product regulatory compliance (EU No. 10/2011, FDA 21 CFR)
Aqueous-phase organic synthesis building block
Water-soluble dicarboxylate, co-solvent-free dissolution
Compatibility with metal-coordination chemistry
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